molecular formula C22H20N2S B4729118 2-[(DIPHENYLMETHYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE

2-[(DIPHENYLMETHYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE

Cat. No.: B4729118
M. Wt: 344.5 g/mol
InChI Key: VVEMJPSSBVTXLW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(DIPHENYLMETHYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves the condensation of o-phenylenediamine with appropriate aldehydes or acids under specific reaction conditions. Industrial production methods may include the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(DIPHENYLMETHYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2-[(DIPHENYLMETHYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE stands out due to its unique benzimidazole core and the diverse range of reactions it can undergo, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-benzhydrylsulfanyl-5,6-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2S/c1-15-13-19-20(14-16(15)2)24-22(23-19)25-21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,21H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEMJPSSBVTXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(DIPHENYLMETHYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
Reactant of Route 2
2-[(DIPHENYLMETHYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
Reactant of Route 3
2-[(DIPHENYLMETHYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
Reactant of Route 4
2-[(DIPHENYLMETHYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
Reactant of Route 5
2-[(DIPHENYLMETHYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
Reactant of Route 6
2-[(DIPHENYLMETHYL)SULFANYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE

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